
7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes two phenyl groups and a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have investigated its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyl-2,4-diphenyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin: This compound shares a similar core structure but differs in the degree of hydrogenation and functional groups.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Another related compound with a similar phenyl substitution pattern but a different core structure.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one is unique due to its specific tetrahydroquinoline core and the presence of two phenyl groups
Propiedades
| 130716-55-1 | |
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)14-20-22(21(25)15-23)18(16-9-5-3-6-10-16)13-19(24-20)17-11-7-4-8-12-17/h3-13,18,24H,14-15H2,1-2H3 |
Clave InChI |
DCKQOTCYLKBLLM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



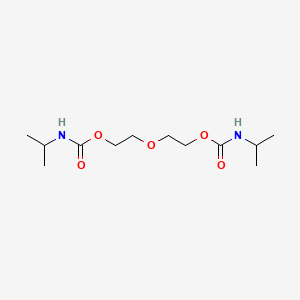
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/no-structure.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

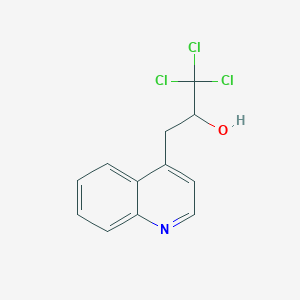
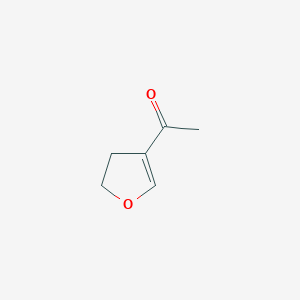
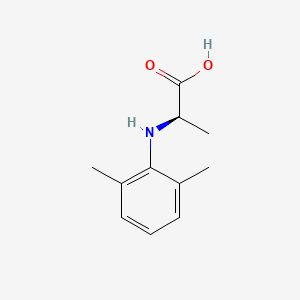
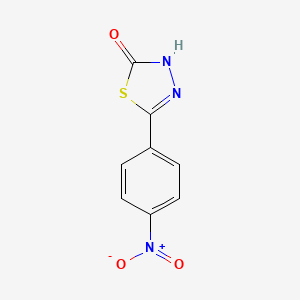
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
